molecular formula C14H15N5O2 B7634789 N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide

N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide

Numéro de catalogue B7634789
Poids moléculaire: 285.30 g/mol
Clé InChI: MUZBBASFYKIIFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide, also known as AMG-900, is a potent and selective inhibitor of the mitotic checkpoint kinase Mps1. It has shown promising results in preclinical studies as a potential anticancer agent.

Mécanisme D'action

Mps1 is a key regulator of the mitotic checkpoint, which ensures proper chromosome segregation during cell division. N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide inhibits Mps1 kinase activity by binding to the ATP-binding pocket of the kinase domain. This results in mitotic arrest, aberrant chromosome alignment, and subsequent apoptosis. This compound has been shown to be highly selective for Mps1 kinase, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects
This compound has been shown to induce mitotic arrest and subsequent apoptosis in cancer cells, while sparing normal cells. It has also been shown to reduce tumor growth and metastasis in preclinical models of cancer. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. However, it can cause reversible neutropenia and thrombocytopenia at high doses.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for Mps1 kinase, its reproducible synthesis method, and its favorable pharmacokinetic profile. However, its limitations include its low solubility in aqueous solutions, which can limit its use in certain assays, and its potential for off-target effects at high doses.

Orientations Futures

There are several future directions for the development of N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide as an anticancer agent. These include the evaluation of its efficacy in combination with other anticancer agents, the identification of predictive biomarkers for patient selection, and the development of more potent and selective Mps1 inhibitors. This compound has also shown promise in preclinical models of other diseases, such as malaria and viral infections, which could lead to new therapeutic applications.

Méthodes De Synthèse

The synthesis of N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide involves several steps, including the preparation of the key intermediate, 3-amino-4-(4-methylpiperazin-1-yl)-N-phenylpyrazine-2-carboxamide, and its subsequent acetylation and N-methylation. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The overall yield of this compound is around 5%, and the purity is over 99%. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

Applications De Recherche Scientifique

N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has been extensively studied in preclinical models of cancer, including cell lines, xenografts, and patient-derived tumor models. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including those resistant to conventional chemotherapy. This compound induces mitotic arrest and subsequent apoptosis by inhibiting the Mps1 kinase, which is essential for proper chromosome alignment and segregation during cell division. This compound has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and PARP inhibitors, in preclinical models.

Propriétés

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-9(20)19(2)11-5-3-10(4-6-11)18-14(21)12-13(15)17-8-7-16-12/h3-8H,1-2H3,(H2,15,17)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZBBASFYKIIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.